molecular formula C19H17NO3S B4237299 N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide

N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide

Cat. No. B4237299
M. Wt: 339.4 g/mol
InChI Key: IMFLAGMTQRPIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide, also known as HM-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In dopamine neurons, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been found to enhance the release of dopamine by inhibiting the reuptake of dopamine by the dopamine transporter.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In dopamine neurons, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been shown to increase the release of dopamine, leading to enhanced dopaminergic neurotransmission. N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity, which allows for the specific targeting of certain enzymes and receptors. However, one of the limitations of using N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide can be challenging and time-consuming, which may limit its availability for lab experiments.

Future Directions

There are several future directions for research on N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide, including the development of novel N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide derivatives with improved pharmacological properties, the investigation of the mechanism of action of N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide in different cell types, and the evaluation of the potential therapeutic applications of N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to assess the safety and toxicity of N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide in vivo, which may inform its potential use as a therapeutic agent.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In neuroscience, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been found to enhance the release of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. In drug discovery, N-(4-hydroxyphenyl)-N-(4-methoxybenzyl)-2-thiophenecarboxamide has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

N-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-23-17-10-4-14(5-11-17)13-20(15-6-8-16(21)9-7-15)19(22)18-3-2-12-24-18/h2-12,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFLAGMTQRPIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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